![molecular formula C11H13F3N2O2 B7807419 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7807419.png)
4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide is a chemical compound characterized by its unique structure, which includes an amino group, a trifluoromethoxy group, and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps, starting with the preparation of the core phenyl ring with the trifluoromethoxy group. The amino group and butanamide moiety are then introduced through subsequent reactions. Common synthetic routes include:
Nucleophilic Substitution: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate reagents.
Amination: The amino group is introduced through amination reactions, often using ammonia or primary amines.
Amide Formation: The butanamide moiety is formed through amide bond formation reactions, typically involving carboxylic acid derivatives and amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes, including continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like hydroxide, alkoxides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different substituents replacing the trifluoromethoxy group.
科学研究应用
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, including the treatment of various diseases due to its biological activity.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors, while the amino group and butanamide moiety contribute to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
4-Amino-N-[2-(trifluoromethoxy)phenyl]butanamide is compared with other similar compounds to highlight its uniqueness:
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the butanamide moiety, resulting in different biological activity.
4-Amino-2-(trifluoromethyl)pyridine: Another structurally related compound with distinct chemical properties and applications.
属性
IUPAC Name |
4-amino-N-[2-(trifluoromethoxy)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c12-11(13,14)18-9-5-2-1-4-8(9)16-10(17)6-3-7-15/h1-2,4-5H,3,6-7,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYZZXYQHXXFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
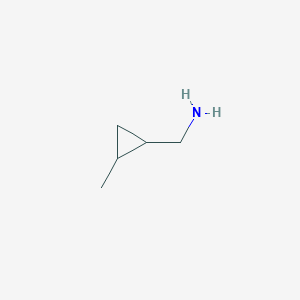
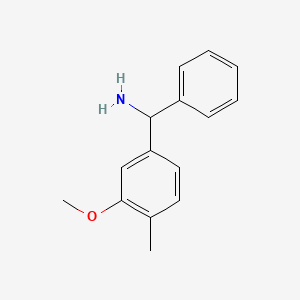
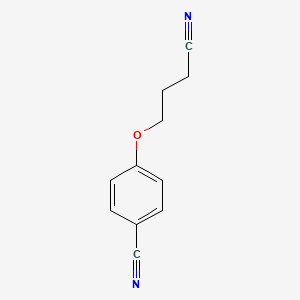
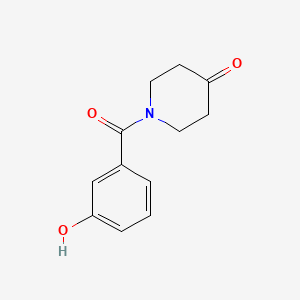
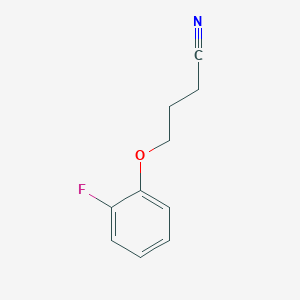
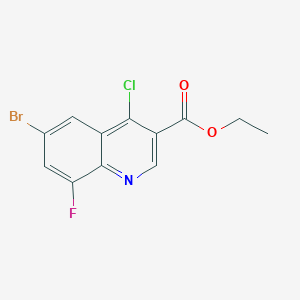

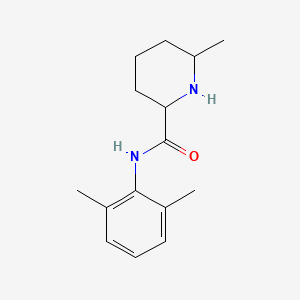
![Methyl 1-[(3-cyanophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7807400.png)
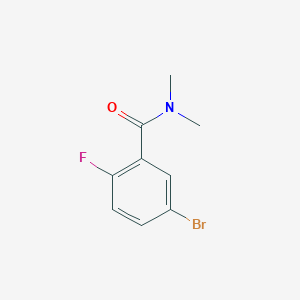
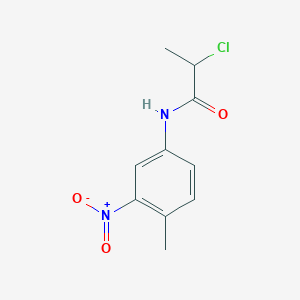
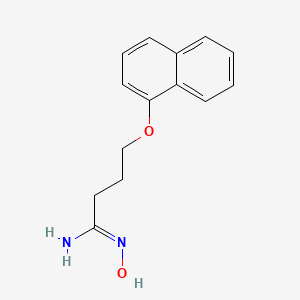
![1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine](/img/structure/B7807425.png)
![2-(methylamino)-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7807427.png)
